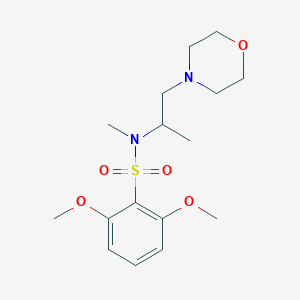
2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a benzenesulfonamide core substituted with methoxy groups and a morpholine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,6-dimethoxybenzenesulfonyl chloride, which reacts with N-methyl-N-(1-morpholin-4-ylpropan-2-yl)amine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under basic conditions provided by a base like triethylamine or sodium hydroxide.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For industrial-scale production, the process is optimized for efficiency and cost-effectiveness:
Batch or Continuous Flow Reactors: Industrial synthesis may utilize batch reactors or continuous flow systems to enhance reaction control and yield.
Catalysts and Reagents: Catalysts such as palladium or other transition metals may be employed to facilitate specific steps in the synthesis.
Automation and Monitoring: Advanced monitoring systems ensure consistent quality and yield, while automation reduces human error and increases throughput.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the methoxy-substituted benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as enzyme inhibition or receptor binding, which are crucial in the design of new therapeutic agents.
Medicine
In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may enhance the performance of products in sectors such as electronics, coatings, and adhesives.
Mecanismo De Acción
The mechanism by which 2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide exerts its effects depends on its interaction with molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
Receptors: Binding to cellular receptors, influencing signal transduction pathways.
Ion Channels: Modulation of ion channel activity, affecting cellular excitability and function.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethoxybenzenesulfonamide: Lacks the morpholine and N-methyl groups, resulting in different chemical and biological properties.
N-Methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide:
Uniqueness
2,6-Dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and therapeutic agents.
Propiedades
IUPAC Name |
2,6-dimethoxy-N-methyl-N-(1-morpholin-4-ylpropan-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O5S/c1-13(12-18-8-10-23-11-9-18)17(2)24(19,20)16-14(21-3)6-5-7-15(16)22-4/h5-7,13H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQNWICVWIQCMPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)N(C)S(=O)(=O)C2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
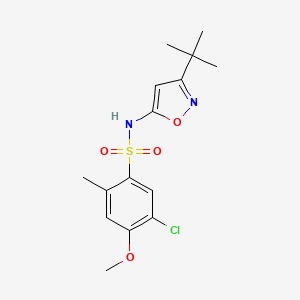
![5-[1-[(1-Tert-butylpyrazol-4-yl)methyl]piperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B6973510.png)
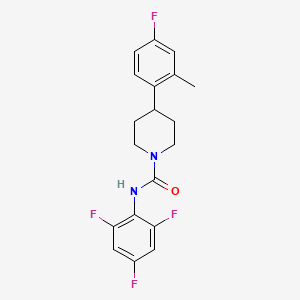
![N-(4-bromo-3-fluorophenyl)-4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B6973520.png)
![4-(5-methyl-3,4-dihydropyrazol-2-yl)-N-[(2S,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]benzamide](/img/structure/B6973533.png)
![1-[4-[[(1R)-1-(3-hydroxyphenyl)ethyl]amino]piperidin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B6973541.png)
![1-[Methyl-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]amino]-3-phenylpropan-2-ol](/img/structure/B6973542.png)
![N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]-2-(2-methylpropyl)-1,3-thiazole-4-carboxamide](/img/structure/B6973552.png)
![3-(3,5-dimethylpyrazol-1-yl)-N-[(2S,3S)-2-(1-ethylimidazol-2-yl)oxan-3-yl]butanamide](/img/structure/B6973559.png)
![N-[1-(oxolan-3-ylmethyl)piperidin-4-yl]-3-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B6973565.png)
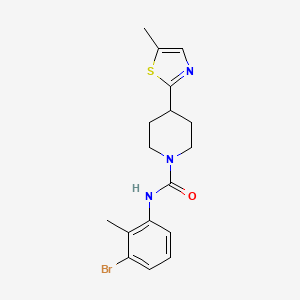
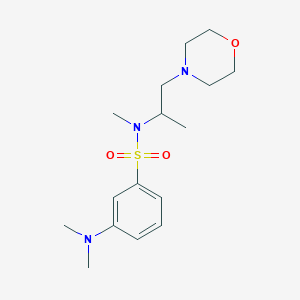
![2-[[4-[1-(4-Methoxyphenyl)pyrazole-3-carbonyl]morpholin-2-yl]methyl]isoindole-1,3-dione](/img/structure/B6973599.png)
![N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B6973600.png)
